6-Chloro-2-cyclobutyl-7-methyl-7H-purine
CAS No.:
Cat. No.: VC15952179
Molecular Formula: C10H11ClN4
Molecular Weight: 222.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11ClN4 |
---|---|
Molecular Weight | 222.67 g/mol |
IUPAC Name | 6-chloro-2-cyclobutyl-7-methylpurine |
Standard InChI | InChI=1S/C10H11ClN4/c1-15-5-12-10-7(15)8(11)13-9(14-10)6-3-2-4-6/h5-6H,2-4H2,1H3 |
Standard InChI Key | PMFFLGINGBIHHU-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NC2=C1C(=NC(=N2)C3CCC3)Cl |
Introduction
Structural Characterization and Physicochemical Properties
The core structure of 6-chloro-2-cyclobutyl-7-methyl-7H-purine consists of a purine scaffold modified at three distinct positions. The chlorine atom at C6 introduces electronegativity, potentially enhancing reactivity toward nucleophilic substitution . The cyclobutyl group at C2 introduces steric bulk and conformational rigidity, which may influence binding interactions with biological targets. At N7, the methyl group contributes to the compound’s lipophilicity, potentially impacting membrane permeability and metabolic stability.
Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₁ClN₄ |
Molecular Weight | 222.67 g/mol |
SMILES Notation | Cn1cnc2nc(C3CCC3)nc(Cl)c21 |
The cyclobutyl ring’s strain energy (approximately 26 kcal/mol) may confer unique reactivity patterns compared to smaller cycloalkyl substituents like cyclopropyl . This strain could facilitate ring-opening reactions or influence the compound’s ability to adopt bioactive conformations. The methyl group at N7 likely stabilizes the 7H tautomer, which differs from the 9H tautomer commonly observed in unsubstituted purines .
Synthetic Methodologies and Reaction Pathways
The synthesis of 6-chloro-2-cyclobutyl-7-methyl-7H-purine likely involves multistep strategies common to purine functionalization. A plausible route begins with the preparation of a 2-cyclobutylpurine precursor, followed by sequential substitutions at C6 and N7.
One approach, adapted from methods used for analogous compounds, involves:
-
Cyclobutane Ring Formation: Cyclobutyl groups can be introduced via [2+2] photocycloaddition or through alkylation of purine derivatives with cyclobutyl-containing electrophiles . For example, 3-oxocyclobutylmethyl trifluoromethanesulfonate has been employed as a cyclobutylating agent in purine chemistry .
-
Chlorination at C6: Direct chlorination using POCl₃ or PCl₅ in the presence of a catalyst enables selective substitution at the 6-position .
-
N7 Methylation: Quaternization of the purine nitrogen can be achieved using methyl iodide or dimethyl sulfate under basic conditions .
Critical challenges include regioselectivity control during cyclobutyl group installation and preventing tautomeric shifts during methylation. The use of protecting groups, such as SEM (2-trimethylsilylethoxymethyl), has proven effective in directing substitutions to specific positions in related purine systems .
Biological Activity and Mechanism of Action
While direct biological data for 6-chloro-2-cyclobutyl-7-methyl-7H-purine remains sparse, structurally similar purine derivatives exhibit notable pharmacological activities:
-
Kinase Inhibition: 7-Deazapurine analogs demonstrate potent inhibition of TTK (dual-specificity tyrosine-regulated kinase) and CLK2 (CDC2-like kinase), with IC₅₀ values in the low nanomolar range . The cyclobutyl group may enhance binding to hydrophobic kinase pockets.
-
Antimycobacterial Effects: Chlorinated purines show activity against Mycobacterium tuberculosis by inhibiting DprE1, a flavoenzyme critical for cell wall synthesis . The chlorine atom’s electronegativity likely facilitates hydrogen bonding with enzyme active sites.
-
Anticancer Potential: Methylation at N7 in purine derivatives correlates with improved metabolic stability and oral bioavailability in preclinical cancer models .
A hypothetical mechanism of action involves competitive inhibition of ATP-binding sites in kinases, leveraging the purine scaffold’s similarity to adenosine . The cyclobutyl group could induce conformational strain in target proteins, enhancing binding specificity.
Comparative Analysis with Structural Analogs
The biological profile of 6-chloro-2-cyclobutyl-7-methyl-7H-purine can be contextualized through comparison with related compounds:
Compound | Structural Features | Documented Activities |
---|---|---|
6-Chloro-9-cyclopentyl-7H-purine | Cyclopentyl at C9 | JAK2 inhibition (IC₅₀ = 12 nM) |
2-Cyclobutyl-6-fluoro-9H-purine | Fluorine at C6 | Antiviral (EC₅₀ = 0.8 µM) |
7-Methyl-6-chloropurine | No cyclobutyl substituent | PDE4 inhibition (IC₅₀ = 45 nM) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume